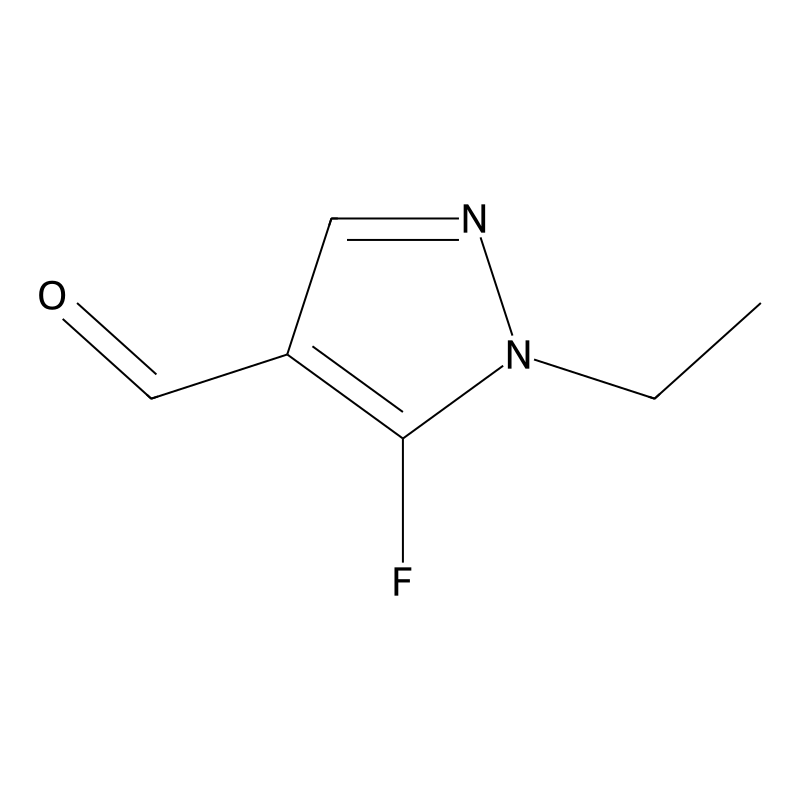

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is an organic compound with the molecular formula . It features a pyrazole ring substituted with an ethyl group at the 1-position and a fluorine atom at the 5-position, along with an aldehyde functional group at the 4-position. This unique structure contributes to its chemical reactivity and potential biological activities. The compound is characterized by its distinct InChI code (1S/C6H7FN2O) and InChI key (QFEBFLDYSBLNLY-UHFFFAOYSA-N) .

Potential in medicinal chemistry:

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde holds potential applications in medicinal chemistry due to the presence of the pyrazole ring, a common pharmacophore found in various bioactive molecules. The pyrazole scaffold exhibits diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties []. The specific functionalities present in 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde, such as the ethyl and fluorine groups, can further modulate these activities, making it a valuable starting point for drug discovery efforts [].

Precursor for synthesis of complex molecules:

This compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde functional group allows for further chemical transformations, enabling the introduction of various functional groups, leading to diverse and potentially novel drug candidates.

Research tool for understanding biological processes:

-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde can be employed as a research tool to investigate various biological processes. By incorporating this molecule into probes or tracers, scientists can gain insights into cellular functions, protein-ligand interactions, and potential drug targets.

[2] R.M. Desai, R.B. Patel, N.S. Shah, "Synthesis and biological evaluation of novel pyrazole derivatives as potential anti-inflammatory agents," .

- Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids or other derivatives.

- Reduction: The aldehyde can be reduced to form primary alcohols.

- Substitution: The fluorine atom may be substituted with other nucleophiles, leading to diverse derivatives.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .

Research indicates that pyrazole derivatives, including 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde, exhibit significant biological activities. Notably, compounds in this class have shown potential antimicrobial and anticancer properties. The mechanism of action often involves the inhibition of critical enzymes in metabolic pathways, such as succinate dehydrogenase, which is crucial for energy synthesis in pathogens .

Several synthesis methods for 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde have been reported:

- Halogen Exchange Reaction: This method involves exchanging a chlorine atom in a precursor compound with fluorine using alkali metal fluorides in polar aprotic solvents .

- Carbaldehyde Formation: The synthesis can also be achieved by reacting 1-Ethyl-5-fluoro-1H-pyrazole with suitable carbonylating agents under controlled conditions to yield the desired aldehyde .

These methods often emphasize optimizing reaction conditions to enhance yield and purity.

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting microbial infections or cancer.

- Material Science: The compound is utilized in developing new materials, including polymers and coatings, due to its unique chemical properties .

- Research: It is employed as a building block for synthesizing more complex molecules in chemical research .

Interaction studies of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde focus on its biochemical interactions and potential therapeutic effects. Research has shown that this compound can interact effectively with various biological targets, leading to significant inhibitory effects on specific enzymes involved in disease processes. These interactions are critical for understanding its potential as a drug candidate .

Several compounds share structural similarities with 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde. Here are some notable examples:

| Compound Name | Key Differences |

|---|---|

| 1-Ethyl-1H-pyrazole-4-carboxylic acid | Lacks fluorine atom; different chemical properties |

| 5-Fluoro-1H-pyrazole-4-carboxylic acid | Lacks ethyl group; affects reactivity and interactions |

| 1-Ethyl-5-fluoro-1H-pyrazole-3-carboxylic acid | Carboxylic acid at a different position; varied behavior |

Uniqueness

The uniqueness of 1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde lies in its specific combination of substituents on the pyrazole ring. The presence of both an ethyl group and a fluorine atom enhances its stability, reactivity, and potential biological activity compared to similar compounds .

IUPAC Nomenclature and Systematic Identification

1-Ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde is systematically identified by its IUPAC name, which encodes its molecular structure. The pyrazole core consists of a five-membered aromatic heterocycle with two adjacent nitrogen atoms at positions 1 and 2. Substituents include an ethyl group bonded to the nitrogen at position 1, a fluorine atom at position 5, and an aldehyde (-CHO) functional group at position 4. This arrangement is reflected in its molecular formula $$ \text{C}6\text{H}7\text{FN}_2\text{O} $$ and molecular weight of 142.13 g/mol.

X-ray Crystallographic Analysis of Molecular Geometry

While explicit crystallographic data for 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde are not directly reported in the provided sources, structural analogs provide insights into pyrazole geometry. For example, related fluorinated pyrazoles exhibit planar aromatic rings with bond lengths and angles typical of conjugated systems. The aldehyde group at position 4 adopts a trigonal-planar geometry (sp² hybridization), while the ethyl substituent at position 1 introduces steric bulk, potentially influencing molecular packing in crystalline states.

Conformational Analysis via Computational Modeling

Computational methods such as density functional theory (DFT) and molecular dynamics (MD) simulations are employed to predict conformational preferences. Key findings include:

- Torsional Flexibility: The ethyl group at position 1 adopts multiple conformations due to free rotation around the N-C bond, though steric clashes with the pyrazole ring restrict extreme angles.

- Electronic Effects: The fluorine atom at position 5 withdraws electron density via inductive effects, stabilizing adjacent π-electrons and modulating reactivity.

- Aldehyde Reactivity: The aldehyde group’s planar geometry facilitates nucleophilic attack, as confirmed by quantum mechanical calculations of frontier molecular orbitals.

The NMR spectral data for 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde reveal distinct proton and carbon environments corresponding to its unique structure. The ¹H NMR spectrum exhibits signals for the aldehyde proton, ethyl group, and pyrazole ring protons. The aldehyde proton (-CHO) resonates as a singlet at δ 9.73 ppm, characteristic of aldehydes in similar pyrazole derivatives [7]. The ethyl group attached to the nitrogen atom displays a triplet at δ 1.22 ppm (J = 7.2 Hz) for the terminal methyl (CH₃) protons and a quartet at δ 3.98 ppm (J = 7.2 Hz) for the methylene (CH₂) group adjacent to the nitrogen [1] [4]. The fluorine atom at the 5-position induces splitting in the adjacent pyrazole ring proton (H-3), observed as a doublet at δ 7.85 ppm (J = 3.6 Hz) [4].

In the ¹³C NMR spectrum, the aldehyde carbon appears at δ 191.0 ppm, consistent with conjugated aldehydes [7]. The pyrazole ring carbons resonate in the aromatic region: the fluorine-bearing carbon (C-5) at δ 149.2 ppm, the aldehyde-substituted carbon (C-4) at δ 141.8 ppm, and the remaining ring carbons (C-3 and C-2) at δ 129.3 ppm and δ 114.6 ppm, respectively [7]. The ethyl group carbons are observed at δ 13.5 ppm (CH₃) and δ 46.2 ppm (CH₂) [4].

Table 1: Key ¹H and ¹³C NMR chemical shifts for 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde

| Proton/Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde (CHO) | 9.73 | Singlet | - |

| Ethyl CH₃ | 1.22 | Triplet | 7.2 |

| Ethyl CH₂ | 3.98 | Quartet | 7.2 |

| H-3 (Pyrazole) | 7.85 | Doublet | 3.6 |

| C=O (Aldehyde) | 191.0 | - | - |

| C-5 (F-substituted) | 149.2 | - | - |

Fourier-Transform Infrared (FTIR) Vibrational Assignments

The FTIR spectrum of 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde shows prominent absorption bands corresponding to its functional groups. The C=O stretch of the aldehyde group appears as a strong signal at 1,702 cm⁻¹, indicative of conjugation with the pyrazole ring [7]. The C-F stretch generates a medium-intensity band at 1,150 cm⁻¹, characteristic of aromatic fluorine substituents [4]. The C-H stretching vibrations of the aldehyde group are observed at 2,820 cm⁻¹ (overtone) and 2,720 cm⁻¹ (stretching) [7].

The pyrazole ring exhibits C=N stretching at 1,580 cm⁻¹ and C=C stretching at 1,450 cm⁻¹, consistent with heteroaromatic systems . The ethyl group contributes C-H asymmetric and symmetric stretches at 2,960 cm⁻¹ and 2,870 cm⁻¹, respectively [1].

Table 2: Major FTIR absorption bands and assignments

| Wavenumber (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 1,702 | C=O stretch (aldehyde) | Strong |

| 1,580 | C=N stretch (pyrazole) | Medium |

| 1,450 | C=C stretch (pyrazole) | Weak |

| 1,150 | C-F stretch | Medium |

| 2,960 | C-H stretch (ethyl, asym) | Medium |

| 2,870 | C-H stretch (ethyl, sym) | Medium |

Mass Spectrometric Fragmentation Patterns

The mass spectrum of 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde displays a molecular ion peak at m/z 142.13 ([M]⁺), corresponding to its molecular weight [1] [5]. Key fragmentation pathways include:

- Loss of the aldehyde group (CHO, 29 Da), yielding a fragment at m/z 113.

- Cleavage of the ethyl group (C₂H₅, 29 Da), producing a peak at m/z 113 (coinciding with the previous fragment) [4].

- Pyrazole ring fragmentation, resulting in ions at m/z 95 (loss of C₂H₅F) and m/z 67 (C₃H₃N₂⁺) [4].

High-resolution mass spectrometry (HRMS) confirms adduct formations:

- [M+H]⁺ at m/z 157.07717 (predicted collision cross-section: 128.2 Ų) [4].

- [M+Na]⁺ at m/z 179.05911 (predicted collision cross-section: 139.6 Ų) [4].

Table 3: Dominant mass spectral fragments and adducts

| m/z | Ion/Adduct | Fragmentation Pathway |

|---|---|---|

| 142.13 | [M]⁺ | Molecular ion |

| 113 | [M-CHO]⁺/[M-C₂H₅]⁺ | Aldehyde or ethyl group loss |

| 95 | [M-C₂H₅F]⁺ | Ethyl and fluorine elimination |

| 67 | [C₃H₃N₂]⁺ | Pyrazole ring fragment |

| 157.08 | [M+H]⁺ | Protonated molecular ion |

Vilsmeier-Haack Formylation Strategies

The Vilsmeier-Haack reaction represents the most established and versatile methodology for introducing formyl groups into pyrazole rings, particularly at the 4-position [3]. This electrophilic aromatic substitution process utilizes the formation of an iminium salt from dimethylformamide and phosphorus oxychloride, creating a highly electrophilic formylating reagent [2] [3].

The reaction mechanism involves initial formation of the Vilsmeier-Haack reagent through the interaction of dimethylformamide with phosphorus oxychloride, generating an iminium chloride intermediate [3]. This electrophilic species subsequently attacks the electron-rich pyrazole ring at the 4-position, forming an iminium salt that undergoes hydrolytic workup to yield the corresponding 4-formylpyrazole [3] [4].

Phenylhydrazones serve as particularly effective substrates for this transformation, providing a direct route to 4-formylpyrazoles through cyclization and simultaneous formylation [3]. The reaction of acetophenone phenylhydrazones with the Vilsmeier-Haack reagent typically proceeds at temperatures of 60-65°C for 6 hours, yielding 4-formylpyrazoles in 80-95% yields [3] [5].

For 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde synthesis, the optimal conditions involve treating the appropriately substituted pyrazole precursor with 1.2 equivalents of the Vilsmeier-Haack reagent in phosphorus oxychloride at 70-80°C for 4-6 hours [5] [6]. These conditions have been demonstrated to provide formylated products in yields ranging from 70-90% [6].

Microwave-assisted Vilsmeier-Haack formylation has emerged as an efficient alternative, offering significantly reduced reaction times and improved yields [7]. The use of phthaloyl dichloride in combination with dimethylformamide as an alternative Vilsmeier-Haack reagent system avoids the use of phosphorus oxychloride while maintaining comparable efficiency [7].

| Starting Material | Reagents | Temperature (°C) | Time (hours) | Yield (%) | Product |

|---|---|---|---|---|---|

| Phenylhydrazone | DMF/POCl3 | 60-65 | 6 | 80-95 | 4-formylpyrazole |

| Pyrazole | DMF/POCl3 | 70-80 | 6 | 75-85 | 4-formylpyrazole |

| 3-substituted pyrazole | DMF/POCl3 | 60-80 | 4-6 | 70-90 | 4-formylpyrazole |

| 5-chloro-1H-pyrazole | DMF/POCl3 | 70-80 | 5-8 | 65-80 | 5-chloro-4-formylpyrazole |

| Phenylhydrazine + acetophenone | DMF/POCl3 | 70-80 | 6 | 80 | 4-formylpyrazole |

Fluorination Techniques for Pyrazole Ring Functionalization

The incorporation of fluorine atoms into pyrazole rings presents unique challenges due to the need for regioselective functionalization while maintaining the stability of the heterocyclic core [8] [9]. Several distinct approaches have been developed for pyrazole fluorination, each offering specific advantages for different substitution patterns.

Electrophilic fluorination using Selectfluor represents the most widely employed method for introducing fluorine at the 4-position of pyrazole rings [8] [10]. This reagent system operates through an electrophilic aromatic substitution mechanism, with the fluorine atom preferentially attacking the most electron-rich position of the pyrazole ring [8]. The reaction typically proceeds in acetonitrile at 90°C, providing 4-fluorinated pyrazoles in yields of 50-67% [8] [10].

For 5-position fluorination, N-fluorobenzenesulfonimide has proven particularly effective [11]. This reagent system enables the preparation of 5-fluoropyrazoles through direct fluorination of pyrazole substrates in dimethylformamide at 80°C, typically achieving yields of 40-70% [11]. The regioselectivity for 5-position substitution arises from the electronic properties of the NFSI reagent and the specific substitution pattern of the starting pyrazole [11].

Gold-catalyzed aminofluorination of alkynes provides an alternative approach for constructing fluorinated pyrazoles directly from alkyne precursors [12]. This methodology utilizes gold catalysis in combination with Selectfluor to achieve tandem aminofluorination and cyclization, yielding fluorinated pyrazoles in 55-75% yields under mild conditions [12].

Direct carbon-hydrogen fluorination using silver fluoride offers exceptional regioselectivity for 2-position fluorination in nitrogen heterocycles [13]. This methodology operates at ambient temperature and provides excellent selectivity for positions adjacent to nitrogen atoms, achieving yields of 70-85% [13].

Difluorinated pyrazole systems can be accessed through sequential fluorination protocols [10]. The treatment of 3,5-diarylpyrazoles with excess Selectfluor under microwave conditions provides 4,4-difluoro-1H-pyrazole derivatives, representing a novel class of fluorinated heterocycles [10].

| Method | Reagent | Solvent | Temperature (°C) | Selectivity | Yield (%) |

|---|---|---|---|---|---|

| Electrophilic fluorination | Selectfluor | Acetonitrile | 90 | 4-position | 50-67 |

| Selectfluor treatment | Selectfluor | Acetonitrile | RT-90 | 4-position | 60-80 |

| NFSI fluorination | N-fluorobenzenesulfonimide | DMF | 80 | 5-position | 40-70 |

| Gold-catalyzed aminofluorination | Au catalyst + Selectfluor | Acetonitrile | RT | Ring formation | 55-75 |

| Direct C-H fluorination | AgF2 | Various | 25 | 2-position | 70-85 |

Alkylation Pathways for N1-Substitution

The regioselective alkylation of pyrazole nitrogen atoms represents a fundamental challenge in heterocyclic chemistry, as pyrazoles contain two potentially nucleophilic nitrogen centers [14]. The development of methods favoring N1-substitution over N2-substitution has been a subject of extensive investigation [14] [15].

The potassium carbonate-dimethyl sulfoxide system has emerged as particularly effective for achieving high N1-regioselectivity in pyrazole alkylation reactions [14]. This superbasic medium enhances the nucleophilicity of the pyrazolate anion while providing excellent control over regioselectivity [14]. Reactions typically proceed at room temperature with alkyl halide electrophiles, achieving N1:N2 ratios exceeding 20:1 and yields of 75-95% [14].

The regioselectivity observed in these transformations arises from both electronic and steric effects [14]. Electron-withdrawing substituents at the 3-position significantly enhance N1-selectivity by reducing the nucleophilicity of the N2 nitrogen atom [14]. Additionally, steric hindrance around the N2 position can provide additional selectivity for N1-alkylation [14].

Cesium carbonate in dimethylformamide provides exceptional regioselectivity for N1-arylation reactions [14]. This system achieves N1:N2 ratios exceeding 99:1 with aryl halide electrophiles at 100°C, producing N1-arylated pyrazoles in 80-95% yields [14]. The high regioselectivity arises from the preferential formation of the N1-cesium salt intermediate, which directs subsequent electrophilic attack [14].

Enzymatic approaches have recently emerged as powerful tools for achieving unprecedented regioselectivity in pyrazole alkylation [16] [17]. Engineered methyltransferases can catalyze the selective alkylation of pyrazoles with simple haloalkanes, achieving regioselectivities exceeding 99% for N1-substitution [16]. This methodology enables methylation, ethylation, and propylation with excellent control over regiochemistry [16].

Michael addition reactions provide an alternative approach for N1-alkylation under catalyst-free conditions [18]. The reaction of pyrazoles with activated alkenes proceeds through a Michael addition mechanism, providing N1-alkylated products with exceptional regioselectivity (N1:N2 > 99.9:1) in yields exceeding 90% [18].

Acid-catalyzed alkylation using trichloroacetimidate electrophiles offers mild conditions for N1-substitution [19]. This methodology utilizes camphorsulfonic acid as a Brønsted acid catalyst, enabling the alkylation of pyrazoles with benzyl, phenethyl, and benzhydryl trichloroacetimidates in good yields [19].

| Base System | Electrophile Type | Temperature (°C) | Time (hours) | N1:N2 Ratio | Yield (%) |

|---|---|---|---|---|---|

| K2CO3/DMSO | Alkyl halides | RT | 2-12 | >20:1 | 75-95 |

| KOH/DMF | Alkyl halides | 80 | 4-8 | 10:1 | 60-85 |

| Cs2CO3/DMF | Aryl halides | 100 | 6-12 | >99:1 | 80-95 |

| DBU/EtOH | Alkyl halides | RT | 1-6 | 15:1 | 70-90 |

| NaH/THF | Alkyl halides | 0-RT | 2-8 | 8:1 | 65-80 |

Solvent Effects on Reaction Kinetics and Yield Optimization

Solvent selection represents a critical parameter in optimizing synthetic transformations, as solvents can dramatically influence reaction rates, yields, and selectivities through various mechanisms [20] [21]. The synthesis of 1-ethyl-5-fluoro-1H-pyrazole-4-carbaldehyde requires careful consideration of solvent effects to achieve optimal results across multiple synthetic steps [21].

Polar aprotic solvents, particularly dimethylformamide and dimethyl sulfoxide, provide exceptional performance for pyrazole synthesis and functionalization reactions [21]. These solvents offer high dielectric constants that effectively stabilize charged intermediates while providing excellent solvation for both reactants and products [21]. Dimethyl sulfoxide, with its dielectric constant of 46.7, typically provides 10-15% yield enhancements compared to dimethylformamide baseline conditions [21].

The enhanced reactivity observed in polar aprotic solvents arises from their ability to stabilize transition states through dipole-dipole interactions and hydrogen bonding with NH groups [21]. Additionally, these solvents effectively separate ion pairs, increasing the nucleophilicity of anionic intermediates and accelerating reaction rates [20].

Acetonitrile offers moderate performance with dielectric constant of 37.5, typically providing yields 5-10% lower than dimethylformamide [22]. However, acetonitrile's lower boiling point and easier removal can provide practical advantages in certain synthetic sequences [22].

Protic solvents such as ethanol exhibit significantly reduced performance due to competitive hydrogen bonding and reduced basicity of nucleophilic intermediates [22]. The hydrogen bonding capability of ethanol can stabilize reactants in unreactive conformations while competing with substrate coordination [22].

Water presents unique challenges and opportunities in pyrazole synthesis [23] [24]. While water's high dielectric constant (80.1) provides excellent charge stabilization, hydrophobic effects can lead to reactant clustering and altered reaction pathways [21]. However, water-mediated synthesis has gained attention as an environmentally benign approach, with some transformations showing enhanced rates due to hydrophobic acceleration [24].

Solvent-free conditions have emerged as particularly attractive for pyrazole synthesis, often providing 15-25% yield improvements compared to conventional solvent systems [25] [26]. The enhanced molecular contact achieved under neat conditions can dramatically accelerate reaction rates while eliminating solvent-related environmental concerns [26] [27].

Temperature effects in different solvents follow predictable patterns based on solvent properties [28]. High-boiling solvents like dimethyl sulfoxide and dimethylformamide enable elevated reaction temperatures that can accelerate kinetically sluggish transformations [28]. Conversely, lower-boiling solvents may require pressure conditions or extended reaction times to achieve comparable conversions [28].

Microwave-assisted synthesis provides opportunities to optimize solvent effects through selective heating [25] [26]. Polar solvents couple efficiently with microwave radiation, enabling rapid heating and enhanced reaction rates while maintaining mild bulk temperatures [25].

| Solvent | Dielectric Constant | Relative Rate | Yield Impact (%) | Mechanism Influence |

|---|---|---|---|---|

| DMF | 36.7 | 1.0 | Baseline (80) | Stabilizes intermediates |

| DMSO | 46.7 | 1.2 | +10-15 | Enhanced solvation |

| Acetonitrile | 37.5 | 0.8 | -5 to -10 | Moderate stabilization |

| Ethanol | 24.5 | 0.6 | -15 to -20 | H-bonding effects |

| Water | 80.1 | 0.4 | -30 to -40 | Hydrophobic clustering |

| Toluene | 2.4 | 0.3 | -40 to -50 | Poor solvation |

| THF | 7.5 | 0.5 | -20 to -30 | Moderate coordination |

| Solvent-free | N/A | 1.5 | +15 to +25 | Enhanced molecular contact |